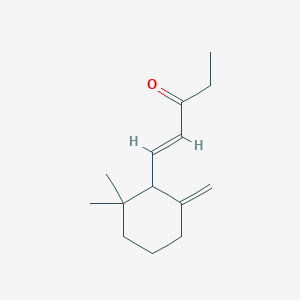
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is an organic compound with the chemical formula C13H20O. It is a colorless to pale yellow liquid with an aromatic odor. This compound is known for its applications in various industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through the reaction of a cyclic compound with ethylene carbene. The specific reaction conditions and steps can vary depending on the desired synthesis route. Generally, the reaction involves the use of a catalyst and controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the reaction proceeds efficiently and safely. The compound is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed
Propiedades
Número CAS |
64070-16-2 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3 |
Clave InChI |
VBPVRSYPVFNWFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
SMILES isomérico |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
SMILES canónico |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Key on ui other cas no. |
64070-16-2 27417-37-4 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















